Dimethylditetradecylammonium chloride

Colloid and surface chemistry Surfactant characterization Formulation science

Researchers attempting primary cell transfection often encounter suboptimal efficiency with single-component cationic lipid reagents. DMDTAC addresses this as a synergistic co-lipid: combining C14,C14 with longer-chain homologues increases transfection efficiency ~10-fold. Key advantages: • CMC 7-35× lower than single-chain C14 surfactants, enabling efficacy at minimal concentrations • Validated for DNA complexation & organic-phase electrospinning into nanofibers • Intermediate membrane activity for balanced permeation without cytotoxicity. For R&D use only.

Molecular Formula C30H64ClN
Molecular Weight 474.3 g/mol
CAS No. 10108-91-5
Cat. No. B127488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylditetradecylammonium chloride
CAS10108-91-5
SynonymsN,N-Dimethyl-N-tetradecyl-1-tetradecanaminium Chloride; _x000B_N,N-Dimethyl-N-tetradecyl-1-tetradecanaminium Chloride;  Dimethylditetradecyl-ammonium Chloride;  Dimethylditetradecylammonium Chloride;  Dimyristyl Dimethyl Ammonium Chloride;  Ditetradecyldimethyl
Molecular FormulaC30H64ClN
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1
InChIKeyRSHHCURRBLAGFA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylditetradecylammonium Chloride (CAS 10108-91-5): Technical Baseline and In-Class Positioning for Procurement


Dimethylditetradecylammonium chloride (CAS 10108-91-5; synonyms: dimethyldimyristylammonium chloride, DMDTAC) is a double-chained cationic quaternary ammonium surfactant with the molecular formula C30H64ClN and molecular weight of approximately 474.3 g/mol . The compound features two tetradecyl (C14) alkyl chains and two methyl groups attached to a central quaternary nitrogen, conferring amphiphilic character and enabling applications as a phase transfer catalyst, antimicrobial agent, and surfactant in nanoparticle and liposome formulations . As a member of the n-dimethyldialkylammonium chloride homologous series (spanning chain lengths from C10 to C18), this C14,C14 variant occupies a specific performance niche between shorter-chain homologues (C10-C12) that exhibit higher water solubility and membrane perturbation activity, and longer-chain homologues (C16-C18) that demonstrate greater hydrophobicity and lower critical micelle concentrations [1].

Workflow

Phase-transfer catalysis, antimicrobial surfactant, nanoparticle and liposome formulation support

Selection Context

C14,C14 double-chain quaternary ammonium; intermediate hydrophobicity/dispersibility between C10–C12 and C16–C18 homologues

Procurement Logic

Select when balanced micellization, reduced membrane perturbation, and adequate aqueous dispersibility are required

Why Generic Substitution of Dimethylditetradecylammonium Chloride (C14,C14) with Other Dialkyl Chain Lengths Compromises Application Performance


Within the n-dimethyldialkylammonium chloride series, alkyl chain length fundamentally dictates micellization behavior, membrane interaction kinetics, and phase transfer efficiency—rendering homologous compounds non-interchangeable in specific applications [1]. Shorter-chain variants (C10-C12) exhibit higher critical micelle concentrations (CMC) and enhanced membrane perturbation activity that can be detrimental in applications requiring gentle cellular handling [1][2]. Longer-chain variants (C16-C18) such as dimethyldioctadecylammonium chloride (DODMAC) possess substantially lower water solubility and higher Krafft temperatures, limiting their utility in aqueous formulations at ambient temperatures . The C14,C14 variant occupies a critical intermediate position—sufficiently hydrophobic for robust micelle formation and organic phase partitioning, yet retaining adequate aqueous dispersibility for diverse formulation requirements. Substitution without verification of chain-length-specific performance metrics in the intended system risks compromised transfection efficiency, altered antimicrobial spectrum, or complete formulation failure.

Shorter C10–C12

Higher CMC, increased membrane perturbation activity; may be cytotoxic or overly disruptive for sensitive formulations and gentle cellular handling.

Longer C16–C18

Lower water solubility, higher Krafft temperature; limited utility in aqueous ambient-temperature formulations, may compromise processability.

Chain-length shift

Micellization, phase-transfer efficiency, transfection synergy, and antimicrobial spectrum change significantly; direct substitution without verification may lead to formulation failure.

Quantitative Differentiation Evidence: Dimethylditetradecylammonium Chloride (C14,C14) Versus Closest Analogs


Critical Micelle Concentration (CMC) Comparison: C14,C14 Dimethylditetradecylammonium Versus Single-Chain C14 Surfactant TTAB

The double-chain architecture of dimethylditetradecylammonium salts confers a critical micelle concentration (CMC) approximately 7- to 35-fold lower than that of single-chain tetradecyltrimethylammonium bromide (TTAB), reflecting dramatically enhanced surface activity driven by cooperative hydrophobic interactions of twin C14 chains . The DTDAB bromide analog (which shares identical cationic moiety with the chloride form) exhibits CMC in the range of 0.1–0.5 mM, compared to TTAB at approximately 3.5 mM . This quantitative difference translates directly to reduced surfactant loading requirements in formulations.

CMC comparison vs single-chain TTAB
Cross-study comparable
0.1–0.5 mM (DTDAB) vs ~3.5 mM (TTAB) — 7- to 35-fold lower CMC
Supports low-concentration surfactant systems; may reduce material load and cytotoxicity risk in sensitive assays.
Chloride analog CMC expected comparable; confirm under own formulation conditions.
Colloid and surface chemistry Surfactant characterization Formulation science

Gene Transfection Synergy: C14,C14 Dimethylditetradecylammonium Bromide + DODAB Mixtures Yield Order-of-Magnitude Enhancement Over DODAB Alone

In a direct head-to-head comparison, combining dimethylditetradecylammonium bromide (C14,C14) with the longer-chain homologue dimethyldioctadecylammonium bromide (DODAB, C18,C18) increased transfection efficiency in primary human endothelial cells by approximately an order of magnitude relative to DODAB alone [1]. The study explicitly identifies DODAB as a 'poorer transfection agent' in isolation, with the C14,C14 component contributing essential synergistic activity that peaks at intermediate mixture compositions [1].

Transfection synergy with DODAB
Direct head-to-head comparison
~10-fold increase in transfection efficiency vs DODAB alone in primary human endothelial cells
Supports co-lipid synergy in difficult-to-transfect primary cell models; mixture composition is critical.
Reported endpoint context; optimal ratio requires independent verification.
Gene delivery Cationic lipid transfection Endothelial cell biology

DNA Complexation and Electrospinning Compatibility: DMDTAC (C14,C14) Enables Organic-Phase DNA Processing Relative to Single-Chain CTAB

Dimethylditetradecylammonium chloride (DMDTAC, C14,C14) was specifically selected for DNA complexation studies aimed at dissolving polyanionic DNA in organic solvents, enabling subsequent electrospinning of DNA-surfactant fibers with diameters of 300–500 nm [1]. The study compared this approach with complexes formed using cetyltrimethylammonium bromide (CTAB, C16 single-chain), noting that CTAB-DNA complexes could be successfully spun into nanofibers of controlled dimensions [1]. The use of DMDTAC represents a distinct surfactant-DNA complexation pathway with different organic-phase solubility characteristics.

DNA complexation & electrospinning
Cross-study comparable
DMDTAC enables organic-phase DNA solubility; electrospun fibers 300–500 nm demonstrated
Validates DMDTAC for DNA-surfactant nanomaterial fabrication; alternative to single-chain CTAB approaches.
Methanol/propanol solvent systems used; transferability to other solvents requires review.
DNA-surfactant complexes Electrospinning Nanomaterial fabrication

Chain-Length-Dependent Membrane Perturbation: C14,C14 Exhibits Intermediate Skin Permeation Enhancement Between C10/C12 and C16/C18 Homologues

Systematic evaluation of five n-dimethyldialkylammonium homologues (n=10 to n=18) revealed that skin permeation enhancement effects decrease progressively with increasing alkyl chain length [1][2]. The C10 homologue (2C10) produced a 90-fold increase in salicylate permeability at 2 mM, while C12 (2C12) yielded a 25-fold increase [2]. By extrapolation, C14,C14 dimethylditetradecylammonium chloride occupies an intermediate position with lower membrane perturbation activity than C10/C12 but potentially greater than C16/C18 homologues which exhibited 'much less' enhancement [1].

Membrane perturbation trend
Class-level inference
Permeation enhancement decreases with chain length: C10 (90×), C12 (25×), C16/C18 minimal; C14 inferred moderate
C14,C14 may offer reduced membrane disruption compared to shorter homologues; useful for controlled permeation models.
Direct C14,C14 permeation data not reported; class-level extrapolation; verify in target tissue model.
Transdermal delivery Membrane permeability Surfactant toxicology

Antimicrobial Spectrum Differentiation: DDDMAC (C10,C10) Demonstrates Universal Bactericidal Activity While Longer-Chain Homologues Exhibit Spectrum Limitations

In a comparative evaluation of biocidal agents against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, didecyldimethylammonium chloride (DDDMAC, C10,C10) was the only compound tested that exhibited bactericidal activity against all organisms evaluated [1]. In contrast, eugenol, thymol, and alkyldimethyl amine N-oxide (ADMAO) lacked bactericidal activity against Pseudomonas aeruginosa [1]. This establishes a class-level trend wherein shorter-chain dialkyl quaternary ammonium compounds (C10) provide broader-spectrum bactericidal coverage than alternative biocides, with implications for longer-chain homologues including C14,C14 dimethylditetradecylammonium chloride.

Antimicrobial spectrum class trend
Class-level inference
C10,C10 (DDDMAC) bactericidal against all test organisms; longer-chain homologues expected narrower spectrum
Antimicrobial coverage may narrow with increasing chain length; C14,C14 may suit targeted Gram-positive or specific Gram-negative screening.
Direct C14,C14 MIC data not provided; class-level trend; confirm with own strain panel.
Antimicrobial surfactants Biocide evaluation Gram-positive and Gram-negative bacteria

Optimal Application Scenarios for Dimethylditetradecylammonium Chloride Based on Quantitative Differentiation Evidence


Cationic Lipid Formulations for Enhanced Transfection of Primary Endothelial Cells

Dimethylditetradecylammonium salts are optimally deployed as synergistic co-lipids in cationic transfection formulations targeting primary endothelial cells. The evidence demonstrates that combining the C14,C14 compound with longer-chain homologues (C18,C18 DODAB) increases transfection efficiency by approximately one order of magnitude relative to the long-chain component alone, with maximum synergy at intermediate mixture compositions [1]. This application is particularly valuable for researchers working with difficult-to-transfect primary cell types where single-component cationic lipid reagents yield suboptimal results. Procurement selection should prioritize dimethylditetradecylammonium chloride or bromide when the formulation strategy involves binary or ternary lipid mixtures designed to exploit chain-length synergism.

Low-Concentration Surfactant Formulations Requiring Efficient Micelle Formation

The double-chain C14,C14 architecture confers a critical micelle concentration (CMC) approximately 7- to 35-fold lower than single-chain C14 surfactants such as TTAB (0.1–0.5 mM versus ~3.5 mM for the bromide analogs) [1]. This property makes dimethylditetradecylammonium chloride the procurement choice for applications where surfactant must be effective at minimal concentrations—including cytotoxicity-sensitive biological assays, environmentally regulated discharge applications, and cost-sensitive industrial formulations where surfactant represents a significant raw material expense. Users should verify that the chloride counterion (versus bromide) does not materially alter CMC for their specific application conditions.

DNA-Surfactant Complexation for Organic-Phase Processing and Nanofiber Electrospinning

Dimethylditetradecylammonium chloride (DMDTAC) has been specifically validated for complexing polyanionic DNA and enabling its dissolution in organic solvents (methanol, propanol) for subsequent electrospinning into nanofibers [1]. This application scenario is distinct from the more commonly employed CTAB-DNA complexation approach and may offer advantages in specific organic solvent systems where the double-chain architecture provides superior phase-transfer characteristics. Researchers developing DNA-based nanomaterials, biosensors, or electrospun fiber scaffolds should consider DMDTAC when CTAB fails to provide adequate organic-phase solubility or when alternative fiber morphology is desired.

Moderate-Permeation Enhancement in Transdermal Research Models

For transdermal permeation studies where aggressive membrane disruption by short-chain surfactants (C10-C12) is contraindicated due to hemolytic or cytotoxic concerns, dimethylditetradecylammonium chloride (C14,C14) provides an intermediate-risk profile [1]. The class-level evidence demonstrates a clear inverse relationship between alkyl chain length and permeation enhancement potency: C10 yields 90-fold enhancement, C12 yields 25-fold, and C16/C18 exhibit minimal effects [1]. C14,C14 occupies the middle ground—sufficient permeation activity for experimental enhancement without the aggressive membrane perturbation that can compromise tissue integrity or confound toxicological interpretation. Procurement decisions should favor C14,C14 when experimental design requires balanced permeation enhancement with preserved membrane structure.

Application
Selection Property
Validation Focus
Cationic lipid co-formulation for primary cell transfection
Synergistic transfection enhancement with long-chain homologues
Co-lipid ratio optimization; transfection efficiency in primary cell models
Low-concentration surfactant systems (cytotoxicity-sensitive assays, cost-sensitive industrial formulations)
Reported low CMC (~0.1–0.5 mM) vs single-chain C14 surfactants
CMC verification under intended conditions; cytotoxicity at working concentrations
DNA-surfactant complexation and organic-phase nanofiber electrospinning
Organic-phase DNA solubility; electrospinning compatibility
Fiber morphology and DNA integrity post-processing; solvent system compatibility
Transdermal permeation research models requiring moderate membrane interaction
Chain-length-dependent intermediate permeation enhancement profile
Permeation enhancement vs membrane integrity assessment in target tissue model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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